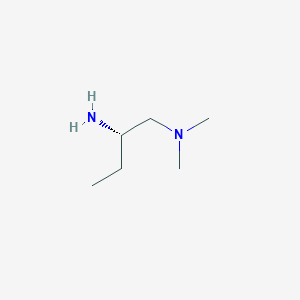

(2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl

Description

Significance of Chirality in Modern Organic Synthesis

Chirality, derived from the Greek word for hand, describes the geometric property of a molecule that is non-superimposable on its mirror image. These mirror-image isomers, known as enantiomers, possess identical physical and chemical properties in an achiral environment but exhibit distinct behaviors in the presence of other chiral molecules. This distinction is of paramount importance in numerous scientific disciplines, particularly in pharmacology, where the two enantiomers of a drug can have vastly different therapeutic effects, with one being beneficial and the other inactive or even toxic.

The synthesis of single-enantiomer compounds is, therefore, a critical objective in the pharmaceutical, agrochemical, and fragrance industries. The ability to selectively produce one enantiomer over the other, a process known as asymmetric synthesis, is a hallmark of sophisticated organic chemistry and has been the subject of extensive research, leading to the development of a vast arsenal (B13267) of chiral catalysts and auxiliaries.

Role of Chiral Diamines as Privileged Ligands and Catalytic Motifs

Among the diverse array of molecules employed to induce chirality, chiral diamines have garnered significant attention and are considered "privileged ligands." This esteemed status stems from their ability to form stable chelate complexes with a wide range of metal centers. By coordinating to a metal, the chiral diamine creates a well-defined and asymmetric environment around the catalytic site. This chiral pocket dictates the trajectory of incoming reactants, thereby favoring the formation of one enantiomer of the product with high selectivity.

The versatility of chiral diamines lies in the modularity of their structures. The steric and electronic properties of the diamine can be fine-tuned by modifying the substituents on the nitrogen atoms and the backbone connecting them. This tunability allows for the optimization of the ligand for a specific transformation, leading to high yields and enantioselectivities. Furthermore, some chiral diamines can act as organocatalysts, obviating the need for a metal and offering a more sustainable and environmentally friendly approach to asymmetric synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-N,1-N-dimethylbutane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-4-6(7)5-8(2)3/h6H,4-5,7H2,1-3H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRUIVSMWDCKNI-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CN(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2s N1,n1 Dimethyl 1,2 Butanediamine and Its Precursors

Stereoselective Synthesis of the 1,2-Butanediamine Core

The cornerstone of synthesizing (2S)-N1,N1-Dimethyl-1,2-butanediamine is the enantiomerically pure (2S)-1,2-butanediamine core. Several strategies have been developed for the asymmetric synthesis of 1,2-diamines, often starting from readily available chiral precursors or employing stereoselective reactions.

A prominent and practical approach involves the use of natural amino acids from the chiral pool. For the synthesis of (2S)-1,2-butanediamine, (S)-2-aminobutyric acid serves as an excellent starting material. nih.govnih.gov The synthesis typically proceeds through the corresponding amide, (S)-2-aminobutanamide . This amide can be prepared from (S)-2-aminobutyric acid via esterification followed by amidation. google.com A key challenge can be the cost of the starting chiral amino acid. google.com

The crucial step is the reduction of the amide group of (S)-2-aminobutanamide to the primary amine without affecting the chiral center. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF).

An alternative to using a chiral pool starting material is the kinetic resolution of a racemic mixture of 2-aminobutanamide. This has been effectively demonstrated using a D-aminopeptidase from Brucella sp. (Bs-Dap), which selectively hydrolyzes the D-enantiomer, leaving the desired (S)-2-aminobutanamide with high enantiomeric excess (>99% e.e.). nih.gov This biocatalytic method can be highly efficient, achieving high conversions with significant substrate concentrations. nih.gov

Other general methods for the asymmetric synthesis of 1,2-diamines that could be adapted include:

Asymmetric lithiation-substitution of symmetrical imidazolidines.

Stereoselective copper-catalyzed reductive coupling of imines and allenamides.

Ring-opening of aziridines with nitrogen nucleophiles.

Amination and Alkylation Strategies for N1,N1-Dimethyl Functionalization

Once the chiral (2S)-1,2-butanediamine precursor is obtained, the next critical step is the selective dimethylation of the primary amine at the 1-position (N1) to yield (2S)-N1,N1-Dimethyl-1,2-butanediamine. Reductive amination is the most common and efficient method for this transformation.

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines. nih.govchemrxiv.orguwindsor.ca This one-pot reaction utilizes excess formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent. nih.govchemrxiv.org The reaction proceeds through the formation of an imine intermediate with formaldehyde, which is then reduced by formic acid. A key advantage of the Eschweiler-Clarke reaction is that it typically does not lead to the formation of quaternary ammonium (B1175870) salts and is known to proceed without racemization of chiral centers. nih.gov

A typical procedure would involve treating (2S)-1,2-butanediamine with an excess of aqueous formaldehyde and formic acid, followed by heating. The reaction is irreversible due to the formation of carbon dioxide gas. nih.gov

Modern variations of reductive amination offer milder conditions and alternative reagents. These methods often involve the reaction of the amine with formaldehyde in the presence of a reducing agent such as:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaCNBH₃)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) harvard.edu

α-picoline-borane organic-chemistry.org

These reagents can offer improved chemoselectivity and functional group tolerance compared to the classical Eschweiler-Clarke conditions. For instance, sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations. harvard.edu The choice of reducing agent and reaction conditions can be crucial to avoid over-alkylation and ensure selective dimethylation of the N1 amine. The steric hindrance around the N2 amine, being secondary to the chiral center, can also contribute to the regioselectivity of the dimethylation at the less hindered N1 position.

Synthesis and Purification Protocols for (2S)-N1,N1-Dimethyl-1,2-butanediamine Dihydrochloride (B599025)

The dihydrochloride salt of (2S)-N1,N1-Dimethyl-1,2-butanediamine is often the preferred form for storage and handling due to its increased stability and crystallinity compared to the free base, which can be a volatile and hygroscopic liquid.

The preparation of the dihydrochloride salt is a straightforward acid-base reaction. Once the synthesis of the free diamine is complete and it has been purified (e.g., by distillation or chromatography), it is dissolved in a suitable anhydrous solvent, such as diethyl ether, isopropanol (B130326), or methanol.

A solution of hydrogen chloride (HCl) in an anhydrous solvent (e.g., HCl in isopropanol or diethyl ether) is then added to the solution of the diamine. The dihydrochloride salt will typically precipitate out of the solution. The molar ratio of the diamine to HCl should be carefully controlled to ensure the formation of the dihydrochloride salt. A common method involves bubbling anhydrous HCl gas through the diamine solution or adding a standardized solution of HCl in an organic solvent.

The resulting solid precipitate is then collected by filtration, washed with a small amount of the anhydrous solvent to remove any unreacted starting materials or excess acid, and dried under vacuum to yield the pure (2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl.

Derivatization Approaches to Chiral Analogues and Related Diamine Ligands

Chiral diamines like (2S)-N1,N1-Dimethyl-1,2-butanediamine are versatile scaffolds for the synthesis of a wide array of chiral ligands for asymmetric catalysis. nih.govchemrxiv.org The derivatization typically involves modification of the remaining primary amine (N2) or the dimethylamino group (N1), although the latter is less common due to its tertiary nature.

The primary amine at the N2 position is a key handle for derivatization. It can readily react with a variety of electrophiles to introduce new functionalities, thereby tuning the steric and electronic properties of the resulting ligand. Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form chiral amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce chiral sulfonamides.

Formation of Schiff Bases: Condensation with aldehydes or ketones to yield chiral imines. These imines can be used directly as ligands or can be further reduced to secondary amines.

Alkylation: Reaction with alkyl halides to introduce new alkyl groups at the N2 position, leading to N1,N1,N2-trialkylated diamines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to generate chiral ureas and thioureas, respectively. These functional groups are known to be effective in hydrogen-bonding catalysis.

These derivatization approaches allow for the creation of a library of chiral ligands from a single chiral diamine precursor. The choice of the derivative will depend on the specific catalytic application, as different substituents can have a profound impact on the enantioselectivity and activity of the resulting metal complex or organocatalyst. For instance, bulky substituents can enhance steric shielding around the catalytic center, while electron-withdrawing or -donating groups can modulate the electronic properties of the catalyst.

Coordination Chemistry of 2s N1,n1 Dimethyl 1,2 Butanediamine Derived Ligands

Formation of Metal Complexes with Transition Metals

This section would typically detail the synthesis of various transition metal complexes. Research articles would be cited that describe the reaction of (2S)-N1,N1-Dimethyl-1,2-butanediamine (or its derivatives) with salts of transition metals such as copper, nickel, palladium, rhodium, or iron. However, no specific studies detailing these reactions for this ligand were identified.

Chelation Modes and Ligand Denticity (e.g., Bidentate)

(2S)-N1,N1-Dimethyl-1,2-butanediamine possesses two nitrogen atoms—a primary amine (N2) and a tertiary amine (N1)—separated by a two-carbon backbone. This structure strongly suggests that it would act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal center through both nitrogen atoms. The nitrogen atoms of similar diamine ligands are known to occupy two coordination sites on a metal center. researchgate.netresearchgate.net The denticity is a fundamental characteristic that influences the geometry and stability of the resulting complex.

Structural Elucidation of Metal-Diamine Complexes

The definitive proof of a coordination complex's structure and the precise arrangement of atoms is typically obtained through single-crystal X-ray diffraction.

X-ray Crystallographic Analysis of Complex Structures

This subsection would present data from X-ray crystallography studies, including bond lengths, bond angles, and coordination geometries of metal complexes containing the (2S)-N1,N1-Dimethyl-1,2-butanediamine ligand. Such data provides undeniable evidence of the chelation mode and the influence of the ligand's stereochemistry. researchgate.netescholarship.org Despite extensive searching, no crystallographic reports for complexes of this specific ligand were found.

Stereochemical Aspects of Metal-Ligand Binding and Chiral Induction

Building on crystallographic data, this part of the analysis would discuss how the inherent chirality of the (2S)-N1,N1-Dimethyl-1,2-butanediamine ligand is transferred to the metallic center, a phenomenon known as chiral induction. The specific interactions, such as steric hindrance from the ethyl and N,N-dimethyl groups, would be analyzed to explain how the ligand controls the stereochemical outcome of reactions at the metal center. rsc.orgescholarship.org

Stability and Reactivity Profiles of Coordination Compounds

The stability of metal complexes is a critical factor for their practical application. This would involve the discussion of stability constants, which quantify the strength of the metal-ligand interaction. The reactivity profile would cover the types of chemical transformations the complex can undergo or catalyze. The electronic and steric properties of the (2S)-N1,N1-Dimethyl-1,2-butanediamine ligand would be expected to modulate the reactivity of the coordinated metal center. For instance, the electron-donating nature of the alkyl groups would influence the electron density at the metal, affecting its catalytic activity. doaj.org

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of (2S)-N1,N1-Dimethyl-1,2-butanediamine and its derivatives in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR and ¹³C NMR Analysis of (2S)-N1,N1-Dimethyl-1,2-butanediamine and its Metal Complexes

The ¹H and ¹³C NMR spectra of (2S)-N1,N1-Dimethyl-1,2-butanediamine provide a fingerprint of its molecular structure. In the ¹H NMR spectrum, distinct signals are expected for the protons of the N,N-dimethyl group, the methylene (B1212753) and methine protons of the butane (B89635) backbone, and the protons of the primary amine. The chemical shifts and coupling constants of the diastereotopic protons on the butane chain are particularly sensitive to the chiral center, offering confirmation of the stereochemistry. The formation of the dihydrochloride (B599025) salt, (2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl, results in significant downfield shifts of the protons adjacent to the nitrogen atoms due to the inductive effect of the protonation.

Upon coordination to a diamagnetic metal ion, such as Zn(II) or Ni(II), further changes in the ¹H and ¹³C NMR spectra are observed. tubitak.gov.tr The coordination shifts, which are the differences in chemical shifts between the free ligand and the complex, provide valuable insights into the binding mode of the ligand and the geometry of the resulting complex. For paramagnetic metal complexes, such as those with Cu(II) or Co(II), the NMR signals are often broadened and significantly shifted due to the influence of the unpaired electrons, making analysis more complex but also providing information on the magnetic properties of the complex. researchgate.netmarquette.edu

Table 1: Predicted ¹H and ¹³C NMR Data for (2S)-N1,N1-Dimethyl-1,2-butanediamine (Note: Experimental data for the specific dihydrochloride salt is not readily available in the public domain. The following are predicted values and general observations for similar structures.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | ~2.2-2.4 (singlet) | ~45-50 |

| -CH(N)- | ~2.5-2.8 (multiplet) | ~55-60 |

| -CH₂- (adjacent to CH) | ~1.3-1.6 (multiplet) | ~25-30 |

| -CH₃ (ethyl group) | ~0.9-1.0 (triplet) | ~10-15 |

| -NH₂ | Variable, broad | - |

Dynamic NMR Studies for Ligand Exchange and Conformational Dynamics

Dynamic NMR (DNMR) spectroscopy is a powerful tool to investigate dynamic processes such as ligand exchange and conformational changes in metal complexes. These studies involve recording NMR spectra at various temperatures. For metal complexes of (2S)-N1,N1-Dimethyl-1,2-butanediamine, DNMR can be used to determine the energy barriers for processes like the inversion of the five-membered chelate ring that forms upon coordination. At low temperatures, the exchange between different conformations may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, these signals broaden and eventually coalesce into a single averaged signal, from which the rate of exchange and the activation energy can be calculated. Similarly, ligand exchange reactions with the solvent or other competing ligands can be monitored to understand the lability and stability of the complexes. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Coordination to a metal ion induces significant shifts in the vibrational frequencies of the ligand. The N-H stretching and bending frequencies are particularly sensitive to complexation, often shifting to lower wavenumbers upon coordination. These shifts provide direct evidence of the involvement of the nitrogen atoms in bonding to the metal center. academicjournals.org The low-frequency region of the Raman spectrum can be particularly informative for metal complexes, as it may contain bands corresponding to the metal-ligand stretching vibrations (e.g., M-N stretches), which directly probe the coordination bond. nih.gov

Table 2: Characteristic IR Absorption Frequencies for Diamine Ligands and their Metal Complexes

| Vibrational Mode | Free Ligand (approx. cm⁻¹) | Metal Complex (approx. cm⁻¹) | Comment |

| N-H Stretch (Ammonium) | 3200-2800 (broad) | 3300-3100 | Shift upon coordination indicates N-M bond formation. |

| C-H Stretch | 2960-2850 | 2960-2850 | Generally less affected by coordination. |

| N-H Bend (Ammonium) | 1620-1550 | 1600-1500 | Shift confirms nitrogen coordination. |

| M-N Stretch | - | 500-400 | Direct evidence of the metal-ligand bond. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of (2S)-N1,N1-Dimethyl-1,2-butanediamine and its complexes, as well as for elucidating their fragmentation patterns, which can provide structural information. For the free base, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (116.20 g/mol ). nih.gov The fragmentation of aliphatic amines is often characterized by α-cleavage, leading to the formation of stable iminium cations.

For metal complexes, techniques such as Electrospray Ionization (ESI-MS) are particularly useful. ESI-MS allows for the gentle ionization of the complex, often preserving the intact metal-ligand entity in the gas phase. The observed m/z value can confirm the stoichiometry of the complex. The fragmentation pattern of the complex in the mass spectrometer can reveal information about the lability of the ligands and the stability of the coordination sphere.

UV-Visible Spectroscopy for Electronic Transitions and Coordination Environment in Metal Complexes

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, particularly for transition metal complexes of (2S)-N1,N1-Dimethyl-1,2-butanediamine. While the ligand itself does not absorb significantly in the visible region, its metal complexes often exhibit characteristic d-d electronic transitions and charge-transfer bands. The position, intensity, and shape of these absorption bands are highly dependent on the identity of the metal ion, its oxidation state, and the geometry of the coordination sphere. researchgate.net

For example, nickel(II) complexes with diamine ligands can exhibit different colors and UV-Vis spectra depending on whether they adopt a square planar or octahedral geometry. nih.govdocbrown.info The d-d transitions are typically weak (Laporte forbidden) but provide direct information about the splitting of the d-orbitals by the ligand field, which is a measure of the metal-ligand interaction strength. academicjournals.org

Table 3: Typical UV-Vis Absorption for Transition Metal Complexes with Amine Ligands

| Metal Ion | Coordination Geometry | Typical λmax (nm) | Transition Type |

| Ni(II) | Octahedral | 350-450, 550-650 | d-d |

| Cu(II) | Distorted Octahedral | 600-900 | d-d |

| Co(II) | Octahedral | 450-550 | d-d |

Other Relevant Spectroscopic and Analytical Methods (e.g., ESR, Elemental Analysis)

Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR), this technique is exclusively applicable to paramagnetic species, such as complexes of Cu(II) (d⁹) and high-spin Co(II) (d⁷). The ESR spectrum provides detailed information about the electronic structure and the coordination environment of the metal ion. The g-values and hyperfine coupling constants are sensitive parameters that can help to determine the geometry of the complex and the nature of the donor atoms. researchgate.netnih.govresearchgate.net For instance, the ESR spectrum of a Cu(II) complex can distinguish between a square planar and a tetrahedral geometry.

Elemental Analysis: Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, the experimentally determined percentages of C, H, N, and Cl should match the calculated values based on its molecular formula (C₆H₁₈Cl₂N₂). This analysis is crucial for confirming the purity and stoichiometry of the synthesized ligand and its metal complexes. tubitak.gov.tr

Computational Chemistry and Theoretical Modeling of 2s N1,n1 Dimethyl 1,2 Butanediamine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

These calculations are typically performed using a combination of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) that best describes the system of interest. The choice of functional and basis set is crucial for obtaining results that are in good agreement with experimental data. For instance, DFT has been successfully used to study the structural and thermodynamic parameters of various diamine derivatives.

A representative application of DFT would involve optimizing the geometry of (2S)-N1,N1-Dimethyl-1,2-butanediamine to find its most stable three-dimensional structure. From this optimized geometry, various electronic properties can be calculated. These properties are fundamental to understanding the molecule's reactivity, polarity, and interactions with other chemical species.

| Property | Representative Calculated Value (Illustrative) |

| Total Energy | Varies with functional/basis set |

| HOMO Energy | Typically in the range of -6 to -8 eV for similar amines |

| LUMO Energy | Typically in the range of 1 to 3 eV for similar amines |

| Dipole Moment | Dependent on conformation, often 1-3 Debye |

Note: The values in this table are illustrative and based on typical ranges for similar aliphatic amines. Actual calculated values would require a specific DFT study on (2S)-N1,N1-Dimethyl-1,2-butanediamine.

Prediction of Chiral Recognition and Stereoselectivity in Catalytic Pathways

A significant application of computational modeling for chiral molecules is in predicting their ability to distinguish between other chiral molecules, a phenomenon known as chiral recognition. For (2S)-N1,N1-Dimethyl-1,2-butanediamine, which can act as a chiral ligand in catalysis, theoretical methods can predict the stereoselectivity of reactions.

By modeling the interaction of the diamine ligand with a metal center and the reactants, it is possible to calculate the energies of the diastereomeric transition states that lead to different stereoisomeric products. The difference in these transition state energies allows for the prediction of the enantiomeric excess (ee) of a reaction. Molecular docking simulations can also be employed to visualize and quantify the binding of substrates to a catalyst complex containing the chiral diamine. These simulations help in identifying the key intermolecular interactions, such as hydrogen bonding or steric hindrance, that are responsible for the observed stereoselectivity.

Simulation of Reaction Pathways and Transition States in Catalysis

Computational chemistry allows for the detailed exploration of reaction mechanisms. For catalytic processes involving (2S)-N1,N1-Dimethyl-1,2-butanediamine as a ligand, the entire reaction pathway can be simulated. This involves identifying and characterizing the structures and energies of all reactants, intermediates, transition states, and products along the reaction coordinate.

Transition state theory, combined with DFT calculations, is a powerful tool for this purpose. By locating the transition state structures, which are first-order saddle points on the potential energy surface, the activation energy for each step of the reaction can be determined. This information is crucial for understanding the kinetics of the reaction and for identifying the rate-determining step. Such simulations can provide a level of detail that is often inaccessible through experimental methods alone.

Conformational Analysis and Flexibility Studies of the Diamine Ligand

The biological and chemical activity of a flexible molecule like (2S)-N1,N1-Dimethyl-1,2-butanediamine is highly dependent on its conformation. Conformational analysis aims to identify the different stable spatial arrangements of the atoms (conformers) and to determine their relative energies.

Computational methods, such as systematic or stochastic conformational searches followed by DFT optimization, are used to explore the conformational landscape of the molecule. The results of a conformational analysis for a related simple chiral diamine, 1,2-diaminopropane, reveal multiple stable conformers with different orientations of the amino groups and the methyl group. Similar studies on (2S)-N1,N1-Dimethyl-1,2-butanediamine would provide a detailed picture of its flexibility and the relative populations of its conformers at a given temperature. This knowledge is essential for understanding its behavior as a ligand, as different conformers may exhibit different binding affinities and catalytic activities.

| Conformer (Illustrative for a Butanediamine Backbone) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Gauche 1 | 0.00 | 45 |

| Gauche 2 | 0.50 | 30 |

| Anti | 1.20 | 25 |

Note: This table presents hypothetical data for a generic butanediamine to illustrate the output of a conformational analysis. Specific studies on (2S)-N1,N1-Dimethyl-1,2-butanediamine would be required for accurate data.

Validation of Spectroscopic Data through Computational Approaches

Computational chemistry is frequently used to validate and interpret experimental spectroscopic data. For (2S)-N1,N1-Dimethyl-1,2-butanediamine, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and circular dichroism (CD) spectra can be compared with experimental measurements.

The GIAO (Gauge-Including Atomic Orbital) method is commonly used within DFT to predict NMR chemical shifts with a high degree of accuracy. By calculating the NMR spectra for different possible isomers or conformers, computational methods can aid in the definitive assignment of the molecule's structure. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum to specific molecular motions. For chiral molecules, the prediction of CD spectra is particularly valuable as it can be used to determine the absolute configuration of the molecule by comparing the calculated spectrum with the experimental one.

Applications of 2s N1,n1 Dimethyl 1,2 Butanediamine in Asymmetric Catalysis

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful tool for creating chiral molecules, particularly alcohols and amines, from prochiral ketones and alkenes. Ruthenium and Iridium complexes featuring a combination of a chiral diphosphine and a chiral diamine are among the most successful catalysts for these transformations. The diamine ligand plays a crucial role in the catalytic cycle and the transfer of chirality.

Substrate Scope and Enantioselectivity of Alkenes and Ketones

There is a significant lack of specific data in the scientific literature regarding the use of (2S)-N1,N1-Dimethyl-1,2-butanediamine for the asymmetric hydrogenation of alkenes .

Catalyst Design and Optimization for High Turnover Numbers

The design of highly efficient catalysts, characterized by high turnover numbers (TON) and turnover frequencies (TOF), is a primary goal in catalysis research. This is often achieved by modifying the electronic and steric properties of the ligands. In Ru-diamine-diphosphine systems, the modular nature of the catalyst, where both the diamine and diphosphine can be varied, allows for extensive optimization.

General principles suggest that tuning the steric bulk on the diamine, such as the ethyl group in the butanediamine backbone, could influence the catalytic pocket and, consequently, the activity and selectivity. However, specific studies focused on optimizing catalyst systems based on (2S)-N1,N1-Dimethyl-1,2-butanediamine for high TONs have not been prominently reported.

Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in an enantioselective manner is fundamental to organic synthesis. Chiral ligands are pivotal in orchestrating the stereochemical outcome of these reactions.

Michael Addition Reactions

The asymmetric Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key C-C bond-forming reaction. While chiral diamines and their derivatives are used in some catalytic systems for this purpose, either as organocatalysts or as ligands for metals like Nickel, there are no specific reports found that utilize (2S)-N1,N1-Dimethyl-1,2-butanediamine as the key chiral auxiliary. Research in this area tends to focus on other classes of organocatalysts like prolinol ethers and squaramides, or different metal-diamine complexes.

Other Enantioselective Bond-Forming Processes (e.g., Cycloadditions)

A thorough search for other enantioselective bond-forming processes, such as cycloaddition reactions, catalyzed by systems involving (2S)-N1,N1-Dimethyl-1,2-butanediamine has also yielded no specific findings.

Chiral Induction in Other Asymmetric Transformations (e.g., Oxidation, Reduction)

The core value of chiral diamines, including the structural class to which (2S)-N1,N1-Dimethyl-1,2-butanediamine belongs, lies in their ability to form chiral metal complexes that can differentiate between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer of the product. This principle is fundamental to asymmetric oxidation and reduction reactions.

Asymmetric Reduction:

Asymmetric transfer hydrogenation (ATH) of ketones and imines is a prominent area where chiral diamine ligands are employed. liv.ac.uk Ruthenium, rhodium, and iridium complexes with chiral diamine ligands are effective catalysts for the enantioselective reduction of ketones to chiral alcohols. liv.ac.ukacs.org For instance, manganese-catalyzed ATH of ketones using chiral diamines like (1R,2R)-N,N′-dimethyl-1,2-diphenylethane-1,2-diamine has been shown to produce sterically hindered alcohols with high enantiomeric excess (up to 90% ee). researchgate.net The N-H moiety in primary or secondary diamine ligands is often considered crucial for the catalytic activity in transfer hydrogenation. researchgate.net

The general mechanism involves the formation of a chiral metal-hydride species, where the chiral environment dictated by the diamine ligand directs the hydride transfer to one face of the C=O or C=N double bond. The steric and electronic properties of the substituents on the diamine backbone and the nitrogen atoms play a critical role in determining the level of enantioselectivity.

Asymmetric Oxidation:

In the realm of asymmetric oxidation, chiral diamines have been utilized as ligands in processes like the Sharpless asymmetric dihydroxylation and epoxidation reactions. Although cinchona alkaloids are the most famous ligands for the Sharpless dihydroxylation, the principle of using chiral amines to create a chiral environment around the osmium catalyst is central. ua.es This environment controls the facial selectivity of the olefin approach to the osmium tetroxide, leading to the formation of chiral diols.

Similarly, in asymmetric epoxidation, chiral ligands create a chiral pocket around the metal center (e.g., manganese or titanium), which directs the delivery of the oxygen atom to one of the prochiral faces of an alkene. researchgate.net While specific examples using (2S)-N1,N1-Dimethyl-1,2-butanediamine are not prominent, its bidentate nature and chirality make it a candidate for forming such chiral metal complexes.

A summary of representative asymmetric transformations using chiral diamine ligands is presented below:

| Reaction Type | Catalyst System (Metal/Ligand) | Substrate | Product | Enantiomeric Excess (ee) |

| Asymmetric Transfer Hydrogenation | Mn / (1R,2R)-N,N′-dimethyl-1,2-diphenylethane-1,2-diamine | Ketones | Chiral Alcohols | Up to 90% researchgate.net |

| Asymmetric Hydrogenation | Ru / Chiral Diamine-Phosphine | Ketones/Imines | Chiral Alcohols/Amines | High acs.org |

| Asymmetric Dihydroxylation | Os / Chiral Amine (e.g., DHQ₂PHAL) | Olefins | Chiral Diols | Often >95% ua.es |

| Asymmetric Epoxidation | Mn / Chiral Salen-type Ligands | Olefins | Chiral Epoxides | High researchgate.net |

Ligand Design Principles for Enhancing Enantiomeric Excess and Catalytic Activity

The design of chiral ligands is a cornerstone of asymmetric catalysis, aiming to maximize both the catalytic activity and the enantiomeric excess (ee) of the desired product. nih.govchimia.ch For chiral diamine ligands like (2S)-N1,N1-Dimethyl-1,2-butanediamine , several principles guide the optimization of their structure for specific catalytic applications.

Symmetry: C2-symmetric ligands have historically been very successful in asymmetric catalysis. nih.govchimia.ch This symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. For a ligand derived from (2S)-N1,N1-Dimethyl-1,2-butanediamine , further substitution on the primary amine could be explored to create C2-symmetric derivatives.

Steric Hindrance: The steric bulk of the substituents on the diamine backbone and the nitrogen atoms is a critical factor. Bulky groups can create a more defined chiral pocket around the metal center, enhancing facial discrimination of the substrate. This can also prevent catalyst deactivation pathways like dimerization.

Electronic Effects: The electronic properties of the ligand, influenced by the substituents, can affect the reactivity of the metal center. Electron-donating groups can increase the electron density on the metal, which can be beneficial in certain oxidative addition steps, while electron-withdrawing groups can make the metal more electrophilic, enhancing its reactivity towards electron-rich substrates.

Conformational Rigidity: A more rigid ligand backbone often leads to higher enantioselectivity. Rigidity reduces the number of available conformations of the catalyst-substrate complex, making the transition states more ordered and amplifying the energy difference between the pathways leading to the two enantiomers. This can be achieved by incorporating the diamine into a cyclic structure. nih.gov

Bite Angle: The N-M-N bite angle in the metal complex, determined by the ligand's backbone, is a crucial parameter. It influences the geometry and stability of the catalytic species and, consequently, the enantioselectivity of the reaction.

The modular nature of many chiral ligands allows for systematic tuning of these parameters. chimia.ch For (2S)-N1,N1-Dimethyl-1,2-butanediamine , modifications could include:

N-Substitution: Introducing various alkyl or aryl groups on the primary amine to modulate steric and electronic properties.

Backbone Modification: While the butanediamine backbone is fixed, the principles learned from it can be applied to the design of new ligands with different backbones.

Incorporation into Macrocycles or Pincer Ligands: This can enhance rigidity and control the coordination environment of the metal.

The table below summarizes key ligand design principles and their expected impact on catalysis:

| Design Principle | Strategy | Expected Impact |

| Symmetry | Introduce C2 symmetry | Higher enantioselectivity |

| Steric Hindrance | Increase bulk of substituents | Enhanced facial discrimination |

| Electronic Tuning | Add electron-donating/withdrawing groups | Modified catalyst reactivity |

| Conformational Rigidity | Incorporate into cyclic structures | Increased enantioselectivity |

| Bite Angle Optimization | Vary the ligand backbone | Improved catalyst stability and selectivity |

Mechanistic Investigations of Catalytic Processes Involving 2s N1,n1 Dimethyl 1,2 Butanediamine Ligands

Elucidation of Catalytic Cycles and Rate-Determining Steps

Catalytic cycles for transfer hydrogenation reactions involving chiral diamine ligands, particularly with ruthenium and manganese, are generally well-established. A common pathway involves an "outer-sphere" mechanism. In a typical cycle for a Ru(II)-diamine catalyst, the precatalyst is activated by a base to form a metal-amido complex. This species then reacts with a hydrogen donor, such as isopropanol (B130326) or formic acid, to generate a metal-hydride intermediate. The substrate, for instance a ketone, coordinates to the metal center, and subsequent transfer of the hydride to the carbonyl carbon and a proton to the oxygen atom yields the chiral alcohol product and regenerates the catalyst.

The rate-determining step (RDS) can vary depending on the specific metal, ligand, and substrate. In some manganese-catalyzed asymmetric transfer hydrogenation (ATH) systems, the β-hydride elimination from the metal-alkoxide intermediate to form the active metal-hydride species has been identified as the RDS. acs.org For certain ruthenium-catalyzed hydrogenations, the hydrogen transfer step itself can be rate-limiting. rsc.org Mechanistic studies often combine experimental kinetics with computational methods like Density Functional Theory (DFT) to map the energy profile of the catalytic cycle and identify the highest energy barrier, which corresponds to the RDS. acs.orgrsc.org

Identification and Characterization of Active Catalytic Species and Transient Intermediates

The identification of the true active catalytic species and any transient intermediates is crucial for understanding the reaction mechanism. In many Ru(II)-diamine catalyzed hydrogenations, the active species is a 16-electron ruthenium-hydride complex. nih.gov These species are often highly reactive and present in low concentrations, making their direct observation challenging. Techniques such as in-situ NMR spectroscopy and mass spectrometry are employed to detect and characterize these fleeting intermediates. nih.govacs.org

For example, in studies of Ru(II)-NHC-diamine complexes, stoichiometric reactions and NMR experiments have been used to identify key intermediates, leading to the proposal of a detailed catalytic cycle. nih.govacs.org Computational studies (DFT) are also invaluable in predicting the structures and relative stabilities of potential intermediates that may not be experimentally observable. acs.orgrsc.org

Kinetic Studies and Hammett Analysis for Reaction Rate Dependence

Kinetic studies provide quantitative data on how the reaction rate is affected by the concentrations of the catalyst, substrate, and other reagents. Such studies are fundamental to substantiating a proposed catalytic cycle and identifying the rate-determining step. For manganese-catalyzed ATH, detailed kinetic analyses have been performed, revealing complex reactivity patterns. acs.org

Hammett analysis is a powerful tool used to probe the electronic effects of substituents on the reaction rate, which can shed light on the nature of the transition state. A linear correlation between the logarithm of the rate constant and the Hammett substituent constant (σ) suggests that the reaction rate is sensitive to the electronic properties of the substrate. The sign and magnitude of the reaction constant (ρ) provide information about charge development in the rate-determining transition state. While specific Hammett analyses for (2S)-N1,N1-Dimethyl-1,2-butanediamine systems are not available, this technique is broadly applicable to the catalytic systems in which it would be employed.

Below is an illustrative data table showing the type of data that would be generated from kinetic studies on a related system.

Table 1: Illustrative Kinetic Data for a Generic Chiral Diamine-Metal Catalyzed Ketone Hydrogenation

| Entry | [Catalyst] (mol%) | [Substrate] (M) | [Base] (mol%) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 1 | 0.1 | 5 | 1.2 x 10⁻⁵ |

| 2 | 2 | 0.1 | 5 | 2.4 x 10⁻⁵ |

| 3 | 1 | 0.2 | 5 | 2.5 x 10⁻⁵ |

| 4 | 1 | 0.1 | 10 | 1.3 x 10⁻⁵ |

Influence of Reaction Conditions (e.g., Solvent, Temperature, Additives) on Mechanism

The reaction conditions play a critical role in the efficiency and selectivity of catalytic reactions involving chiral diamine ligands.

Solvent: The choice of solvent can influence the solubility of the catalyst and substrate, the stability of intermediates, and the position of equilibria within the catalytic cycle. Protic solvents like isopropanol can also serve as the hydrogen source in transfer hydrogenation. acs.org

Temperature: Reaction temperature affects the rate of all elementary steps in the catalytic cycle. An optimal temperature is often sought to achieve a reasonable reaction rate without compromising enantioselectivity, as higher temperatures can sometimes lead to lower enantiomeric excess (ee).

Additives: Bases are typically required to activate the precatalyst and are a crucial component of the catalytic system. acs.org The nature and concentration of the base can significantly impact the catalytic activity. In some cases, other additives may be used to enhance catalyst performance or stability.

Origin of Stereoselectivity: Diastereomeric Transition State Analysis and Chiral Environment

The key to asymmetric catalysis is the ability of the chiral catalyst to differentiate between two prochiral faces of the substrate, leading to the preferential formation of one enantiomer of the product. This stereodifferentiation occurs at the enantio-determining step, which is the first irreversible step that commits the substrate to a specific chiral outcome.

The origin of stereoselectivity is typically explained by analyzing the energies of the diastereomeric transition states leading to the two possible enantiomers. The enantiomeric excess of the product is determined by the energy difference (ΔΔG‡) between these two transition states. DFT calculations are a powerful tool for modeling these transition states and understanding the non-covalent interactions that are responsible for the energy difference. acs.orgrsc.org These interactions often involve steric repulsion between a substituent on the substrate and a part of the chiral ligand. acs.org The chiral environment created by the (2S)-N1,N1-Dimethyl-1,2-butanediamine ligand, with its specific stereochemistry and the N,N-dimethyl group, would create a unique steric and electronic pocket around the metal center to induce asymmetry.

Ligand-Metal Cooperative Effects in Catalysis

The concept of ligand-metal cooperativity is central to the function of many catalysts based on diamine ligands. In these systems, both the metal and the ligand participate directly in the bond-making and bond-breaking steps of the catalytic cycle. For instance, in Noyori-type catalysts, the N-H group of the diamine ligand acts as a proton donor, participating in the concerted transfer of a hydride from the metal and a proton from the ligand to the substrate. nih.gov This bifunctional catalysis provides a low-energy pathway for the reduction.

The modular synthesis of catalysts with different chiral diamines and other ligands allows for the fine-tuning of these cooperative effects to optimize catalyst performance for specific applications. nih.govacs.org The N,N-dimethyl substitution in (2S)-N1,N1-Dimethyl-1,2-butanediamine would preclude the classical N-H proton transfer mechanism seen in Noyori-type catalysts, suggesting that its role in ligand-metal cooperation might be different, perhaps through steric influence on the substrate approach or by modulating the electronic properties of the metal center.

Future Prospects and Research Frontiers in 2s N1,n1 Dimethyl 1,2 Butanediamine Chemistry

Development of Next-Generation Chiral Derivatives and Hybrid Ligands

A primary avenue for future research lies in the rational design and synthesis of next-generation chiral ligands derived from the (2S)-N1,N1-Dimethyl-1,2-butanediamine backbone. The modular nature of this diamine allows for systematic modifications to fine-tune its steric and electronic properties, leading to catalysts with enhanced activity, selectivity, and broader substrate scope.

Future efforts will likely focus on the following areas:

Modification of the N-Substituents: While the N,N-dimethyl substitution is a key feature, the exploration of other alkyl or aryl groups on the nitrogen atoms could lead to ligands with altered steric hindrance and electronic donation, impacting the catalytic pocket of the resulting metal complexes.

Derivatization of the Primary Amine: The primary amine group serves as a key coordination site and a handle for further functionalization. The synthesis of new derivatives by reacting the primary amine with various electrophiles can lead to a diverse library of bidentate and multidentate ligands.

Incorporation of Additional Donor Atoms: The development of hybrid ligands that incorporate other donor atoms, such as phosphorus (in phosphine-amine ligands) or oxygen (in amino-alcohol ligands), is a promising strategy. These mixed-donor ligands can offer unique coordination geometries and electronic properties to the metal center, potentially unlocking novel reactivity.

Attachment to Solid Supports: Immobilizing (2S)-N1,N1-Dimethyl-1,2-butanediamine derivatives onto solid supports like polymers or silica (B1680970) is a key step towards the development of recyclable and reusable catalysts, a crucial aspect of green chemistry.

The synthesis of such novel derivatives will expand the toolkit of chiral ligands available to synthetic chemists, enabling the development of more efficient and selective catalytic systems.

Exploration of Novel Catalytic Transformations and Substrate Classes

While chiral diamines are well-established in certain asymmetric transformations, there is considerable scope for expanding their application to new reaction types and challenging substrate classes. Future research will likely explore the use of (2S)-N1,N1-Dimethyl-1,2-butanediamine-based catalysts in a wider range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Key areas of exploration include:

Asymmetric C-H Activation: The direct and enantioselective functionalization of C-H bonds is a major goal in modern organic synthesis. The development of (2S)-N1,N1-Dimethyl-1,2-butanediamine-ligated metal catalysts for asymmetric C-H activation would represent a significant breakthrough.

Photoredox Catalysis: The merger of photoredox catalysis with asymmetric catalysis has opened up new avenues for enantioselective transformations. Designing chiral ligands like derivatives of (2S)-N1,N1-Dimethyl-1,2-butanediamine that can operate effectively in photocatalytic cycles is a burgeoning area of research.

Enantioselective Halogenation and Related Reactions: The development of catalysts for enantioselective fluorination, chlorination, bromination, and iodination is of great interest, particularly in the synthesis of pharmaceuticals and agrochemicals.

Challenging Substrate Scopes: Expanding the substrate scope of existing catalytic methods to include less reactive or sterically hindered substrates remains a continuous challenge. Fine-tuning the ligand structure of (2S)-N1,N1-Dimethyl-1,2-butanediamine derivatives will be crucial in overcoming these limitations.

The following table illustrates the potential application of catalysts derived from chiral diamines in various asymmetric reactions, with hypothetical performance data based on related systems.

| Asymmetric Reaction | Substrate Example | Product Example | Typical Enantiomeric Excess (ee %) |

| Aldol Reaction | Benzaldehyde + Acetone | (R)-4-hydroxy-4-phenylbutan-2-one | 85-95 |

| Michael Addition | Nitrostyrene + Dimethyl malonate | Dimethyl (R)-2-(2-nitro-1-phenylethyl)malonate | 90-99 |

| Diels-Alder Reaction | Anthracene + Maleimide | Chiral adduct | 70-90 |

| Henry Reaction | Nitromethane + Benzaldehyde | (R)-2-nitro-1-phenylethanol | 80-98 |

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic processes. The integration of (2S)-N1,N1-Dimethyl-1,2-butanediamine-based catalysts with modern technologies like flow chemistry offers significant advantages.

Future research in this area will focus on:

Immobilized Catalysts for Flow Reactors: The development of robust methods for immobilizing (2S)-N1,N1-Dimethyl-1,2-butanediamine-based catalysts onto solid supports or polymers is essential for their use in continuous flow reactors. This allows for easy separation of the catalyst from the product stream, catalyst recycling, and the potential for process automation.

Catalysis in Green Solvents: Exploring the use of these chiral catalysts in environmentally benign solvents such as water, supercritical fluids, or bio-based solvents will be a key research direction.

Atom-Economic Reactions: Designing catalytic systems that promote atom-economic reactions, where a high proportion of the atoms from the reactants are incorporated into the final product, will be a priority.

The combination of highly efficient chiral catalysts with sustainable synthetic methodologies will be crucial for the development of environmentally friendly and economically viable chemical processes.

Applications in Advanced Material Science and Polymer Chemistry

The unique chiral architecture of (2S)-N1,N1-Dimethyl-1,2-butanediamine and its derivatives makes them attractive building blocks for the synthesis of advanced materials with tailored properties.

Potential future applications in this domain include:

Chiral Polymers: The incorporation of (2S)-N1,N1-Dimethyl-1,2-butanediamine as a chiral monomer in polymerization reactions could lead to the synthesis of helical polymers with unique chiroptical properties. These materials could find applications in chiral recognition, separation, and as components in optical devices.

Chiral Metal-Organic Frameworks (MOFs): Chiral diamines can be used as linkers in the construction of chiral MOFs. These porous materials have potential applications in enantioselective separations, asymmetric catalysis, and sensing.

Chiral Sensors: The development of sensors based on (2S)-N1,N1-Dimethyl-1,2-butanediamine derivatives for the enantioselective detection of other chiral molecules is a promising area of research with applications in pharmaceutical analysis and diagnostics.

The exploration of this chiral diamine in materials science is still in its early stages, but the potential for creating novel functional materials is significant.

Computational Design and High-Throughput Screening for Catalyst Discovery

The discovery and optimization of new catalysts can be accelerated by the use of computational modeling and high-throughput screening (HTS) techniques.

Future research will increasingly rely on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the transition states of catalytic reactions, providing insights into the mechanism and the factors that control enantioselectivity. This understanding can guide the rational design of new and improved ligands.

High-Throughput Screening: The development of rapid and efficient HTS methods allows for the screening of large libraries of chiral ligands and reaction conditions to identify optimal catalysts for a given transformation. nih.govnih.gov This approach can significantly reduce the time and effort required for catalyst development. nih.gov

The synergy between computational design, HTS, and experimental validation will be a powerful engine for innovation in the field of asymmetric catalysis using chiral diamines like (2S)-N1,N1-Dimethyl-1,2-butanediamine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl, and how is yield maximized?

- Methodological Answer : A reported synthesis involves reducing the corresponding nitrile or amide precursor using lithium aluminium tetrahydride (LiAlH₄) in tetrahydrofuran (THF) under reflux conditions. The reaction is typically conducted at 0°C for 6 hours, followed by careful quenching with water to achieve a 59% yield. Key steps include controlling reaction temperature and ensuring anhydrous conditions to avoid side reactions . Purification via recrystallization or column chromatography is recommended to isolate the dihydrochloride salt.

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra should exhibit characteristic peaks for the dimethylamino group (δ ~2.2 ppm for CH₃ protons) and the chiral center (δ ~3.0-3.5 ppm for CH-NH₂).

- High-Performance Liquid Chromatography (HPLC) : Use a chiral column (e.g., Daicel CHIRALPAK®) with a mobile phase of hexane/isopropanol to confirm enantiomeric excess (>98% for high-purity batches) .

- Mass Spectrometry (MS) : The molecular ion peak should correspond to the molecular formula C₆H₁₆N₂·2HCl (MW: 195.13 g/mol) .

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (risk of corrosion and irritation per GHS Category 1B) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : Store in airtight containers at 2–8°C to mitigate hygroscopicity and degradation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its role in asymmetric catalysis?

- Methodological Answer : The (2S) configuration enables the compound to act as a chiral ligand in transition-metal catalysts (e.g., Ru or Pd complexes), creating stereoselective environments for reactions like hydrogenation or cross-coupling. For example, analogous diamines (e.g., (1S,2S)-N,N′-Bis(phenylmethyl)-1,2-cyclohexanediamine) are used in asymmetric hydrogenation of ketones, achieving >90% enantiomeric excess . Optimization involves varying metal centers (e.g., RuCl₃ vs. Pd(OAc)₂) and reaction solvents (e.g., methanol vs. DMF) to enhance selectivity .

Q. What experimental strategies resolve contradictions in catalytic activity data across studies?

- Methodological Answer :

- Purity Analysis : Use HPLC to detect trace impurities (e.g., unreacted starting materials) that may inhibit catalytic activity .

- Moisture Control : Perform Karl Fischer titration to quantify water content; even 0.1% moisture can deactivate metal catalysts .

- Kinetic Studies : Compare turnover frequencies (TOF) under standardized conditions (e.g., 25°C, 1 atm H₂) to isolate variables affecting performance .

Q. How can this compound be applied in biochemical assays, such as enzyme inhibition studies?

- Methodological Answer : The diamine structure allows coordination to metalloenzymes (e.g., aminopeptidases). To test inhibition:

- Prepare a series of enzyme assays with varying concentrations of the compound (0.1–10 mM).

- Monitor activity using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolidase) and calculate IC₅₀ values via nonlinear regression .

- Confirm binding mode through X-ray crystallography or molecular docking simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.